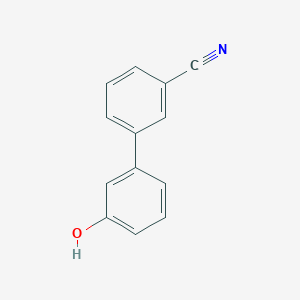

3-(3-Hydroxyphenyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDCWWPOHIRIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396309 | |

| Record name | 3-(3-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154848-43-8 | |

| Record name | 3′-Hydroxy[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Hydroxyphenyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Hydroxyphenyl)benzonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(3-Hydroxyphenyl)benzonitrile, also known as 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile. It details the compound's chemical structure, properties, a robust synthesis protocol, and discusses its potential relevance in medicinal chemistry based on its structural motifs.

Chemical Structure and Properties

This compound is an organic compound featuring a biphenyl core structure. This framework consists of two phenyl rings linked together. One ring is substituted with a nitrile group (-C≡N) at position 3, and the other is substituted with a hydroxyl group (-OH) at its position 3.

Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 154848-43-8 | [1][2] |

| Chemical Formula | C₁₃H₉NO | [1][2] |

| Synonyms | 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, 3'-Hydroxybiphenyl-3-carbonitrile | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 195.22 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Form | Solid (predicted) |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This compound can be efficiently synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl systems. The protocol below describes the coupling of 3-bromophenol with 3-cyanophenylboronic acid.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Hydroxyphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxyphenyl)benzonitrile, a biphenyl derivative featuring a nitrile and a hydroxyl group, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs suggest potential applications as a scaffold in the design of novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions for synthesis and derivatization, and formulating it for various applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a comparative analysis with its structural isomers.

Core Physicochemical Data

Table 1: Core Physicochemical Properties of this compound and Its Isomers

| Property | This compound (Predicted) | 3-(4-Hydroxyphenyl)benzonitrile (Experimental) | 4-(3-Hydroxyphenyl)benzonitrile (Experimental) |

| CAS Number | 154848-43-8 | 154848-44-9 | 486455-27-0 |

| Molecular Formula | C₁₃H₉NO | C₁₃H₉NO | C₁₃H₉NO |

| Molecular Weight | 195.22 g/mol | 195.22 g/mol | 195.22 g/mol |

| Melting Point | 135-145 °C | 164-168 °C | 160-164 °C |

| Boiling Point | ~430 °C at 760 mmHg | Not available | Not available |

| Water Solubility | Low | Low | Low |

| pKa (acidic) | ~9.0 | Not available | Not available |

| logP | ~3.2 | Not available | Not available |

Disclaimer: The properties for this compound are predicted by computational models and should be confirmed by experimental data.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus with a boiling chip. A calibrated thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

Aqueous Solubility Determination

Solubility in aqueous media is a crucial parameter for drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the phenolic hydroxyl group is the primary acidic proton.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological macromolecules.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically n-octanol). The two phases are then combined in a sealed flask and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.

-

Equilibration and Phase Separation: The mixture is allowed to equilibrate at a constant temperature, and the two phases are then separated.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific compound is limited, the provided predicted values and comparative data for its isomers serve as a valuable resource for researchers. The detailed experimental protocols offer a clear roadmap for the empirical determination of these crucial parameters. A comprehensive experimental characterization of this compound is warranted to validate the computational predictions and to fully unlock its potential in drug discovery and materials science.

3-(3-Hydroxyphenyl)benzonitrile CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxyphenyl)benzonitrile, also known as 3'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, is a biphenyl derivative characterized by a hydroxyl group and a nitrile group on separate phenyl rings. This structure is of interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The biphenyl scaffold is a common motif in pharmacologically active molecules, and the hydroxyl and nitrile moieties offer opportunities for further chemical modification and interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and the general mechanistic pathway for its synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 154848-43-8 | [1] |

| Molecular Formula | C₁₃H₉NO | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, 3'-Hydroxybiphenyl-3-carbonitrile |

Synthesis of this compound

The synthesis of biphenyl compounds is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2][3][4] This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, a plausible route involves the Suzuki coupling of a protected 3-bromophenol with 3-cyanophenylboronic acid, followed by deprotection of the hydroxyl group.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.[3][4]

Step 1: Protection of the Hydroxyl Group of 3-Bromophenol

To prevent side reactions, the hydroxyl group of 3-bromophenol is first protected, for example, as a benzyl ether.

-

To a solution of 3-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Add benzyl bromide (BnBr, 1.1 equivalents) dropwise to the mixture.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product, 1-bromo-3-(benzyloxy)benzene, by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 1-bromo-3-(benzyloxy)benzene (1 equivalent), 3-cyanophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents).

-

Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 2 equivalents) or potassium phosphate (K₃PO₄, 2 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture under reflux (typically 80-100 °C) with stirring until the starting materials are consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water. Extract the aqueous phase with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude 3'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile by column chromatography.[5]

Step 3: Deprotection of the Benzyl Group

The final step is the removal of the benzyl protecting group to yield the desired product.

-

Dissolve the purified 3'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile in a suitable solvent like methanol or ethanol.

-

Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization if necessary.

An alternative debenzylation method involves using boron trichloride (BCl₃) in the presence of a cation scavenger like pentamethylbenzene at low temperatures.[6][7]

Mechanistic and Logical Diagrams

The following diagrams illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Biological Activity and Applications

As of the current literature, specific quantitative data on the biological activity, such as enzyme inhibition constants (IC₅₀) or receptor binding affinities (Kᵢ), for this compound are not extensively reported in publicly accessible databases.

However, the structural motifs present in this molecule are common in compounds with significant biological activities. Benzonitrile derivatives are explored in various therapeutic areas, including as enzyme inhibitors and receptor modulators.[8] The 3-hydroxyphenyl group is a key feature in a number of compounds that exhibit affinity for various receptors, including opioid receptors and protein kinases.[9][10] For instance, certain 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been identified as isoform-selective inhibitors of Protein Kinase C-ζ (PKC-ζ).[9]

The presence of both a hydrogen bond donor (the hydroxyl group) and a potential hydrogen bond acceptor (the nitrile group) suggests that this compound could be a valuable scaffold for designing molecules that interact with specific biological targets. Further research is required to elucidate its specific pharmacological profile and potential therapeutic applications.

Conclusion

This compound is a synthetically accessible biphenyl derivative with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While detailed biological data for this specific compound is currently limited, its synthesis can be reliably achieved through well-established methodologies like the Suzuki-Miyaura coupling. The structural features of this molecule provide a solid foundation for the development of novel compounds with potential therapeutic applications. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound and its derivatives.

References

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 3'-(BENZYLOXY)[1,1'-BIPHENYL]-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(3-Hydroxyphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(3-Hydroxyphenyl)benzonitrile, a valuable building block in pharmaceutical and materials science research. This document details the core synthetic strategy, experimental protocols, and relevant quantitative data to support researchers in their synthetic endeavors.

Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. In this specific synthesis, 3-bromobenzonitrile serves as the organohalide, and 3-hydroxyphenylboronic acid is the organoboron partner.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Synthesis of Precursors

The successful synthesis of the final product relies on the availability and purity of the starting materials, 3-bromobenzonitrile and 3-hydroxyphenylboronic acid.

Synthesis of 3-Bromobenzonitrile

3-Bromobenzonitrile is a commercially available compound.[1][2] Should a laboratory synthesis be required, one common method involves the Sandmeyer reaction of 3-bromoaniline.

Synthesis of 3-Hydroxyphenylboronic acid

3-Hydroxyphenylboronic acid is also commercially available. For laboratory preparation, a common route involves the reaction of 3-bromophenol with an organolithium reagent at low temperatures, followed by quenching with a trialkyl borate and subsequent acidic workup.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.

Reaction Scheme:

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Bromobenzonitrile | 182.02 | 1.0 | 182 mg |

| 3-Hydroxyphenylboronic acid | 137.93 | 1.2 | 165.5 mg |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |

| Triphenylphosphine (PPh₃) | 262.29 | 0.08 | 21 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |

| Toluene | - | - | 10 mL |

| Water (degassed) | - | - | 2 mL |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 mmol), 3-hydroxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

-

Solvent Addition: Add toluene (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

| Parameter | Value |

| Yield | 85-95% (typical for similar Suzuki couplings) |

| Purity | >97% (after chromatography) |

| Appearance | White to off-white solid |

| Melting Point | Not available in cited literature |

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.70-7.85 (m, 2H, Ar-H), 7.50-7.65 (m, 2H, Ar-H), 7.30-7.45 (t, 1H, Ar-H), 7.10-7.25 (m, 2H, Ar-H), 6.90-7.00 (m, 1H, Ar-H), 5.0-6.0 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 156.0, 142.1, 140.5, 133.0, 131.5, 130.2, 129.8, 129.5, 119.2, 117.5, 116.0, 115.8, 112.5.

-

Mass Spectrometry (ESI-MS): m/z 196.07 [M+H]⁺.

Note: The spectroscopic data provided is predicted based on the structure and typical values for similar compounds, as specific experimental data was not available in the searched literature.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis.

Alternative Synthesis Pathways

While Suzuki-Miyaura coupling is the most prominent method, other palladium-catalyzed cross-coupling reactions such as Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) could also be employed for the synthesis of this compound. However, these methods often involve more sensitive or toxic reagents compared to the relatively mild and environmentally benign boronic acids used in Suzuki coupling.

Conclusion

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromobenzonitrile and 3-hydroxyphenylboronic acid. This method offers high yields and good functional group tolerance. The provided protocol and data serve as a valuable resource for researchers engaged in the synthesis of this and related biaryl compounds for applications in drug discovery and materials science.

References

Spectroscopic Characterization of 3-(3-Hydroxyphenyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3-Hydroxyphenyl)benzonitrile. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents expected spectroscopic data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. Detailed, generalized experimental protocols for obtaining such data are also provided for practical application in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₉NO

-

Molecular Weight: 195.22 g/mol

-

CAS Number: 154848-43-8

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of its structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~9.8 | s | - | 1H | Ar-OH |

| ~7.9 - 7.6 | m | - | 4H | Protons on the benzonitrile ring |

| ~7.4 - 7.2 | m | - | 2H | Protons on the hydroxyphenyl ring (ortho to the other ring) |

| ~7.0 - 6.8 | m | - | 2H | Protons on the hydroxyphenyl ring (ortho and para to the -OH) |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C -OH |

| ~142 | Quaternary C (benzonitrile ring, attached to the other ring) |

| ~140 | Quaternary C (hydroxyphenyl ring, attached to the other ring) |

| ~135 - 120 | Aromatic C -H and Quaternary C |

| ~119 | C ≡N |

| ~118 - 114 | Aromatic C -H (hydroxyphenyl ring) |

| ~112 | Quaternary C (benzonitrile ring, attached to CN) |

Table 3: Predicted FT-IR Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2240 - 2220 | Strong, Sharp | C≡N stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1300 - 1000 | Medium | Aromatic C-H in-plane bending, C-O stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 195 | High | [M]⁺ (Molecular Ion) |

| 166 | Medium | [M - HCN]⁺ |

| 139 | Medium | [M - CO - HCN]⁺ |

| various | Low to Medium | Other fragmentation products |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is crucial and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Set a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Ensure the sample beam path is clear.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups (e.g., O-H, C≡N, aromatic C-H, C=C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a solid probe, a small amount of the solid can be placed directly into a capillary tube.

-

-

Ionization:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.

-

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. For definitive structural confirmation, the acquisition of actual experimental data is essential.

Solubility profile of 3-(3-Hydroxyphenyl)benzonitrile in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-(3-Hydroxyphenyl)benzonitrile (also known as 3-cyanophenol or m-hydroxybenzonitrile). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a predicted solubility profile based on the compound's chemical structure and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various solvents is provided to empower researchers to generate in-house data.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its constituent functional groups: the polar hydroxyl (-OH) group, the polar nitrile (-CN) group, and the nonpolar phenyl ring. The presence of the hydroxyl group is expected to enhance its solubility in polar protic solvents compared to its parent compound, benzonitrile. Benzonitrile itself is very soluble in polar aprotic solvents like acetone and ethanol, and has low solubility in water[1][2][3]. The addition of the hydroxyl group to the phenyl ring in the meta position will likely increase its aqueous solubility and its solubility in other polar solvents.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The hydroxyl group can participate in hydrogen bonding with protic solvents, enhancing solubility. The overall polarity of the molecule is increased compared to benzonitrile. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to Very Soluble | These solvents can effectively solvate both the polar hydroxyl and nitrile groups, as well as the phenyl ring, leading to good solubility. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar phenyl ring will have favorable interactions with these solvents, but the presence of the two polar functional groups will significantly limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have an intermediate polarity and are generally good at dissolving a wide range of organic compounds with both polar and non-polar characteristics. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended[4].

Materials

-

This compound (solid)

-

Selected solvents for testing (e.g., water, methanol, ethanol, DMSO, acetonitrile, hexane, dichloromethane)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

HPLC system equipped with a UV detector

-

Syringe filters (0.22 µm, compatible with the solvents used)

-

Syringes

-

Autosampler vials

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of each test solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation[5].

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered supernatant with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Analyze the prepared standard solutions and the diluted sample solutions using a validated HPLC method. The method should be capable of separating this compound from any potential impurities and solvent peaks. A UV detector is typically suitable for this compound.

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solutions by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor used during sample preparation.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Considerations for pH-Dependent Solubility

For ionizable compounds, solubility can be significantly influenced by the pH of the aqueous medium. As this compound contains a phenolic hydroxyl group, its solubility in aqueous buffers is expected to be pH-dependent. At pH values above the pKa of the hydroxyl group, the compound will be deprotonated to form the more soluble phenoxide salt. When preparing solutions for biological assays, it is crucial to consider the pH of the buffer and the potential for precipitation upon dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, a phenomenon known as "solvent shock"[6].

Analytical Methods for Quantification

Several analytical techniques can be employed for the quantification of this compound in solution. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): As detailed in the protocol, HPLC with UV detection is a robust and widely used method for solubility determination due to its accuracy and precision[7][8].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for quantification, offering high selectivity and sensitivity[7][9][10]. Derivatization may be necessary to improve the volatility of the compound.

-

Spectrophotometry: Direct UV-Vis spectrophotometry can be a simpler and faster method for concentration determination, provided that no other components in the solution absorb at the same wavelength as the analyte. A standard curve would still be required.

References

- 1. benzonitrile [chemister.ru]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. env.go.jp [env.go.jp]

- 10. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Rising Potential of 3-(3-Hydroxyphenyl)benzonitrile Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with certain molecular scaffolds demonstrating remarkable versatility and potential. Among these, the 3-(3-hydroxyphenyl)benzonitrile core has emerged as a promising platform for the development of new drugs targeting a range of biological processes. This technical guide provides an in-depth analysis of the potential biological activities of this compound derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. While systematic research on a broad range of derivatives of this specific core is still emerging, this paper synthesizes current knowledge from closely related analogues to highlight the therapeutic promise of this chemical class.

Data Presentation: A Snapshot of Biological Activity

The biological potential of molecules containing the 3-hydroxyphenyl moiety is evident in various studies. Although comprehensive structure-activity relationship (SAR) data for a series of this compound derivatives are not yet widely published, the following tables summarize quantitative data from structurally related compounds, offering a glimpse into the potential efficacy of this class.

Table 1: Potential Anticancer Activity of Related Hydroxyphenyl Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Benzofuran-benzimidazole analogs with 4-hydroxybenzyl moiety | HeLa | 299.009 ng/mL | [1][2][3] |

| Benzofuran-benzimidazole analogs with 4-hydroxybenzyl moiety | Supt1 | 505.618 ng/mL | [1][2][3] |

| Substituted Benzofuran/Oxadiazole Hybrids | HCT116 | 3.27 ± 1.1 µM - 9.71 ± 1.9 µM | [4] |

| Substituted Benzofuran/Oxadiazole Hybrids | MIA PaCa2 | Good Activity | [4] |

Table 2: Potential Antimicrobial Activity of Related Hydroxyphenyl Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| (3-benzyl-5-hydroxyphenyl)carbamates | Staphylococcus aureus | 4-8 µg/mL | [5] |

| (3-benzyl-5-hydroxyphenyl)carbamates | Staphylococcus epidermidis | 4-8 µg/mL | [5] |

| (3-benzyl-5-hydroxyphenyl)carbamates | Enterococcus faecalis | 4-8 µg/mL | [5] |

Table 3: Potential Enzyme Inhibition by Related Hydroxyphenyl Derivatives

| Compound Class | Enzyme | Activity (IC₅₀) | Reference |

| Dihydropyridine-based derivatives with 3-hydroxyphenyl moiety | Tyrosinase | 13.42 ± 0.88 µM | [6] |

| 3-arylcoumarins | Tyrosinase | 0.19 µM | [7] |

Experimental Protocols: Methodologies for Biological Evaluation

The assessment of the biological activities of novel chemical entities like this compound derivatives requires robust and standardized experimental protocols. Below are detailed methodologies for key assays relevant to the potential applications of this compound class.

Anticancer Activity: Cell Viability and Cytotoxicity Assays

A fundamental method to assess the anticancer potential of a compound is to measure its effect on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

To evaluate the antimicrobial efficacy of the derivatives, the Minimum Inhibitory Concentration (MIC) is determined. The broth microdilution method is a standard and quantitative technique.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assays

Given that many drugs exert their effects by inhibiting specific enzymes, it is crucial to assess the enzyme inhibitory potential of new compounds. The following is a general protocol for a tyrosinase inhibition assay, as an example.

Protocol: In Vitro Tyrosinase Inhibition Assay

-

Reagent Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare a series of dilutions in the appropriate buffer (e.g., potassium phosphate buffer, pH 6.8). Prepare a solution of mushroom tyrosinase and the substrate (e.g., L-DOPA).

-

Assay Procedure: In a 96-well plate, add the test compound solution at various concentrations. Add the substrate solution to each well. Initiate the reaction by adding the tyrosinase solution.

-

Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation from L-DOPA) at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Landscape: Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes involved in the evaluation of this compound derivatives, the following diagrams have been generated using Graphviz.

Many small molecule inhibitors exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The EGFR and MAPK signaling cascades are common targets.

References

- 1. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling 3-(3-Hydroxyphenyl)benzonitrile: A Technical Review of its Synthesis and Putative Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxyphenyl)benzonitrile, a biaryl compound featuring a hydroxyl and a nitrile group, represents a chemical scaffold with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available scientific literature concerning its synthesis, physicochemical properties, and potential biological relevance. While a detailed historical account of its specific discovery is not prominently documented, its structural motifs are common in compounds of pharmacological interest, suggesting its potential as a building block for novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 154848-43-8 | [1][2][3] |

| Molecular Formula | C₁₃H₉NO | [1][3] |

| Molecular Weight | 195.22 g/mol | [1][3] |

| Appearance | Solid (predicted) | |

| Solubility | Likely soluble in organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature with a specific, step-by-step experimental protocol. However, based on the principles of modern organic chemistry and the synthesis of analogous biaryl compounds, the most probable and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would involve the reaction of 3-cyanophenylboronic acid with 3-bromophenol or, alternatively, 3-hydroxyphenylboronic acid with 3-bromobenzonitrile.

DOT Script for Proposed Suzuki-Miyaura Coupling:

References

An In-depth Technical Guide on the Safety, Handling, and MSDS for 3-(3-Hydroxyphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-(3-Hydroxyphenyl)benzonitrile (CAS RN: 154848-43-8). The information is intended for professionals in research and drug development who may handle this compound.

Chemical Identification and Physical Properties

This compound is a biphenyl derivative containing both a hydroxyl and a nitrile functional group. While specific physical property data for this compound is limited, data for a positional isomer, 4-(3-Hydroxyphenyl)benzonitrile, is available and may serve as a useful reference.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Analogy |

| CAS Number | 154848-43-8 | [1] |

| Molecular Formula | C₁₃H₉NO | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Solid (form not specified) | Assumed based on related compounds |

| Melting Point | 160-164 °C (for isomer 4-(3-Hydroxyphenyl)benzonitrile) | |

| Boiling Point | Data not available | - |

| Solubility | Likely soluble in organic solvents |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and is considered a dangerous good for transport.[1][2]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Code | Source |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [2] |

| Serious Eye Damage | Causes serious eye damage | H318 | [2] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [2] |

| Hazardous to the Aquatic Environment, Long-term | Toxic to aquatic life with long lasting effects | H411 | [2] |

Signal Word: Danger

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, a NIOSH-approved respirator is recommended.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Eyewash stations and safety showers should be readily accessible.[3]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with the safety data information.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures and Accidental Release

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[3]

Accidental Release Measures: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Prevent entry into waterways, sewers, basements, or confined areas.

Toxicological Information

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not published. However, standard OECD guidelines for testing of chemicals can be adapted.

Acute Toxicity Assessment (General Protocol)

-

Acute Oral Toxicity (OECD 423): A stepwise procedure with the use of a limited number of animals. The substance is administered orally to a group of rodents. Observations of effects and mortality are made.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to the skin of an animal in a single dose. Observations of effects and mortality are recorded.

-

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance via inhalation for a defined period. Toxic effects are observed.

-

Dermal and Eye Irritation (OECD 404 & 405): The substance is applied to the skin or eye of an animal, and the degree of irritation is assessed over a period of time.

Genotoxicity Assessment (General Protocol)

-

Ames Test (OECD 471): A bacterial reverse mutation test to assess the mutagenic potential of the compound.

-

In Vitro Micronucleus Test (OECD 487): A test to detect damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

-

In Vivo Micronucleus Test: If in vitro tests are positive, an in vivo test in rodents can be performed to confirm the genotoxic potential under physiological conditions.[5]

Potential Signaling Pathways and Biological Effects

Specific studies on the signaling pathways affected by this compound are not available. However, due to its structural similarity to other phenolic compounds, it is plausible that it may interact with nuclear hormone receptors and exhibit endocrine-disrupting effects.

For instance, a structurally related compound, 4-hydroxyphenyl 4-isoprooxyphenylsulfone (BPSIP), has been shown to have estrogenic and antiandrogenic effects, likely through interference with the hypothalamus-pituitary-gonad (HPG) axis.[6] Therefore, a potential area of investigation for this compound would be its effect on steroid hormone signaling pathways.

Mandatory Visualizations

Caption: A flowchart outlining the essential steps for the safe handling of this compound.

References

- 1. scbt.com [scbt.com]

- 2. chemical-label.com [chemical-label.com]

- 3. fishersci.com [fishersci.com]

- 4. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 4-Hydroxyphenyl 4-Isoprooxyphenylsulfone (BPSIP) Exposure on Reproduction and Endocrine System of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of 3-(3-Hydroxyphenyl)benzonitrile as a Research Chemical

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-(3-Hydroxyphenyl)benzonitrile (also known as 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile), a biphenyl derivative with potential for investigation in various biomedical research fields. Due to the limited availability of direct research on this specific molecule, this guide establishes a foundational framework for its exploration. It outlines potential synthetic routes, discusses probable biological activities based on structurally related compounds, and provides detailed experimental protocols for its characterization. This whitepaper is intended to serve as a starting point for researchers aiming to investigate the therapeutic or biological potential of this compound.

Introduction and Chemical Identity

This compound is an aromatic organic compound featuring a biphenyl scaffold, which consists of two connected phenyl rings. This structure is modified with a hydroxyl (-OH) group on one ring and a nitrile (-CN) group on the other. The biphenyl moiety is a common structural motif in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] The presence of the nitrile and hydroxyl functional groups offers unique electronic and hydrogen-bonding characteristics that may enable interaction with various biological targets.

This compound is classified as a research chemical and should be handled with appropriate safety precautions in a laboratory setting.[3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties for this compound and a related isomer is presented below.

| Property | Value for 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile | Value for 3'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | Reference |

| CAS Number | 154848-43-8 | 486455-27-0 | [4][5] |

| Molecular Formula | C₁₃H₉NO | C₁₃H₉NO | [4][5] |

| Molecular Weight | 195.22 g/mol | 195.22 g/mol | [4][5] |

| Appearance | Solid (predicted) | Solid | [5] |

| Melting Point | Not available | 160-164 °C | [5] |

| Boiling Point | Predicted: 408.0±38.0 °C | Predicted: 408.0±38.0 °C | [5] |

| pKa | Not available | Predicted: 9.46±0.10 | [5] |

Synthesis and Purification

While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient route can be designed based on the well-established Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aryl halides and aryl boronic acids.

Proposed Synthetic Workflow: Suzuki Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 3-bromophenol.

Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from methods used for synthesizing similar biphenyl derivatives.[6]

-

Reaction Setup: To an oven-dried round-bottom flask, add 3-cyanophenylboronic acid (1.0 eq), 3-bromophenol (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final product.

Potential Biological Activities and Mechanisms of Action

Direct biological data for this compound is not available in peer-reviewed literature. However, the structural components of the molecule—the biphenyl core, hydroxyl group, and nitrile group—are present in many biologically active compounds. This allows for informed hypotheses about its potential activities.

Immune Checkpoint Inhibition (PD-1/PD-L1 Pathway)

The biphenyl scaffold is a key feature in small molecule inhibitors of the Programmed cell death protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction. This pathway is a critical immune checkpoint that cancer cells often exploit to evade the immune system. Biphenyl-based compounds have been shown to disrupt this interaction, restoring T-cell activity against tumors.[6][7]

Antimicrobial and Antioxidant Activity

Simpler hydroxybenzonitrile structures are known to possess antimicrobial and herbicidal properties.[8][9] The phenolic hydroxyl group can disrupt microbial cell membranes and participate in antioxidant activity through radical scavenging. Biphenyl derivatives have also been noted for their antimicrobial effects.[1]

Proposed Experimental Exploration

To elucidate the biological profile of this compound, a systematic screening process is required.

Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a biochemical assay to determine if the compound can inhibit the interaction between PD-1 and PD-L1.

-

Materials:

-

Recombinant human PD-1 protein (tagged, e.g., with His)

-

Recombinant human PD-L1 protein (tagged, e.g., with Fc)

-

Anti-tag acceptor fluorophore (e.g., anti-His-d2)

-

Anti-tag donor fluorophore (e.g., anti-Fc-Europium cryptate)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

Test compound dissolved in DMSO

-

-

Procedure:

-

Dispense the test compound at various concentrations into the assay plate. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

-

Add a pre-mixed solution of PD-1 protein and anti-His-d2 acceptor to the wells.

-

Add a pre-mixed solution of PD-L1 protein and anti-Fc-Europium donor to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), protected from light.

-

Read the plate on an HTRF-compatible microplate reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compound dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the growth medium directly in the 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., to 5 x 10⁵ CFU/mL).

-

Add the inoculum to each well containing the diluted compound. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

-

Absorbance can also be read on a plate reader to quantify growth inhibition.

-

Quantitative Data

No specific quantitative biological data for this compound has been published. The following table presents data for a related biphenyl-1,2,3-triazol-benzonitrile derivative that acts as a PD-1/PD-L1 inhibitor, providing a benchmark for potential efficacy.[6]

| Compound ID | Target | Assay Type | IC₅₀ (μM) | Reference |

| Compound 7 (Biphenyl-triazol-benzonitrile) | PD-1/PD-L1 Interaction | HTRF Assay | 8.52 | [6] |

| Compound 6 (Precursor) | PD-1/PD-L1 Interaction | HTRF Assay | 12.28 | [6] |

| This compound | To be determined | To be determined | Not available | - |

Conclusion

This compound represents an under-explored research chemical with a promising molecular scaffold. Based on the known activities of structurally similar biphenyl and hydroxybenzonitrile compounds, it is a rational candidate for investigation as an immune checkpoint inhibitor, an antimicrobial agent, or an antioxidant. This guide provides the foundational knowledge for its synthesis and a detailed roadmap for its biological evaluation. The experimental protocols and workflows outlined herein offer a clear path for researchers to generate the first quantitative data on this compound and to begin uncovering its potential therapeutic value.

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile (769971-95-1) for sale [vulcanchem.com]

- 4. 3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile | Orgasynth [orgasynth.com]

- 5. 3'-HYDROXYBIPHENYL-4-CARBONITRILE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Benzonitrile Functional Group: A Core Moiety in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzonitrile functional group, characterized by a cyano group attached to a benzene ring, is a cornerstone in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties, including its role as a bioisostere and its ability to act as a hydrogen bond acceptor, have established it as a privileged scaffold in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the key characteristics of the benzonitrile functional group, including its structural and spectroscopic properties, reactivity, and its diverse applications in drug development, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Physicochemical and Structural Properties

Benzonitrile is a colorless liquid with a characteristic almond-like odor.[3][4] It is a versatile organic compound with significant industrial and research applications.[3] The molecular structure of benzonitrile features a planar geometry, with the cyano group extending linearly from the aromatic ring.[3]

| Property | Value | Reference |

| Molecular Formula | C₇H₅N | [5][6] |

| Molecular Weight | 103.12 g/mol | [3][7] |

| Melting Point | -13 °C | [3][7] |

| Boiling Point | 188-191 °C | [3][7] |

| Density | 1.0 g/mL at 20 °C | [3] |

| C-C bond length (ring average) | 1.395 Å | [3] |

| C≡N bond length | 1.157 Å | [3] |

| C-Cring-C≡N bond angle | ~120° | [3] |

Spectroscopic Characterization

The structural features of benzonitrile give rise to a distinct spectroscopic signature, which is instrumental in its identification and characterization.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of benzonitrile is the sharp, intense absorption band corresponding to the C≡N stretching vibration, which typically appears around 2230 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the protons on the benzene ring of benzonitrile typically appear in the aromatic region. Due to the electron-withdrawing nature of the nitrile group, the ortho protons are deshielded and resonate at a higher chemical shift compared to the meta and para protons.[8]

In ¹³C NMR spectroscopy, the nitrile carbon (C≡N) exhibits a characteristic chemical shift in the range of 118-120 ppm.[8] The aromatic carbons also show distinct signals, with the ipso-carbon (the carbon attached to the cyano group) appearing at a lower chemical shift.[8]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H (Aromatic) | ~7.2 - 7.7 | Multiplet |

| ¹³C (Nitrile, -C≡N) | ~118 - 120 | Singlet |

| ¹³C (Aromatic, ipso to -CN) | ~110 - 112 | Singlet |

| ¹³C (Aromatic CH) | ~129 - 133 | Multiplet |

Reactivity of the Benzonitrile Functional Group

The reactivity of the benzonitrile core is influenced by the electronic properties of both the nitrile group and the benzene ring, which can be modulated by the presence of substituents.[9] The electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic aromatic substitution.[10]

Hydrolysis

The nitrile group of benzonitrile derivatives can be hydrolyzed to a carboxylic acid.[9] The rate of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups facilitate the hydrolysis by increasing the electrophilicity of the nitrile carbon.[9]

Reduction

The nitrile group can be reduced to a primary amine (benzylamine) through catalytic hydrogenation.[9] The efficiency of this transformation is also affected by the substitution pattern on the benzonitrile ring.[9]

Nucleophilic Aromatic Substitution (SNAr)

When the benzonitrile ring is substituted with a good leaving group, it can undergo nucleophilic aromatic substitution.[9] The nitrile group, being a moderate electron-withdrawing group, can activate the ring for nucleophilic attack, especially when positioned ortho or para to the leaving group.[9]

Applications in Drug Development